molecular formula C10H12ClNO2 B2695782 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride CAS No. 1949793-13-8

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride

Cat. No.: B2695782
CAS No.: 1949793-13-8
M. Wt: 213.66
InChI Key: SKLMDHGNYXQOQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride can be synthesized through several methods. Traditional methods include the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions. These reactions typically involve the cyclization of N-(haloalkyl)aryl derivatives under acidic conditions .

Recent advances have introduced multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines. These methods improve atom economy, selectivity, and yield of the product. For example, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The Pictet-Spengler reaction, in particular, is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-1-2-7-4-5-11-6-9(7)8;/h1-3,11H,4-6H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLMDHGNYXQOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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